molecular formula C18H19N3O4 B2636781 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034329-40-1

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2636781
CAS No.: 2034329-40-1
M. Wt: 341.367
InChI Key: DDUNXUCJHFVBRH-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a furan derivative, the pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone or aldehyde.

    Attachment of the Ethyl Linker: The pyrazole derivative is then reacted with an ethyl halide under basic conditions to introduce the ethyl linker.

    Coupling with 2-(2-methoxyphenoxy)acetic Acid: The final step involves coupling the intermediate with 2-(2-methoxyphenoxy)acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The methoxy group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide may be studied for its potential as a bioactive molecule. It could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound might be explored for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-hydroxyphenoxy)acetamide
  • N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-chlorophenoxy)acetamide

Uniqueness

Compared to similar compounds, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide may exhibit unique properties due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This could result in different biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-23-16-4-2-3-5-17(16)25-13-18(22)19-7-8-21-11-15(10-20-21)14-6-9-24-12-14/h2-6,9-12H,7-8,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUNXUCJHFVBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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